{2-[(4,6-Dimethylpyrimidin-2-yl)amino]-1,3-thiazol-4-yl}acetic acid
Description
Properties
IUPAC Name |
2-[2-[(4,6-dimethylpyrimidin-2-yl)amino]-1,3-thiazol-4-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O2S/c1-6-3-7(2)13-10(12-6)15-11-14-8(5-18-11)4-9(16)17/h3,5H,4H2,1-2H3,(H,16,17)(H,12,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJIIQOZLPDUZPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC2=NC(=CS2)CC(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701187749 | |
| Record name | 2-[(4,6-Dimethyl-2-pyrimidinyl)amino]-4-thiazoleacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701187749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1248907-60-9 | |
| Record name | 2-[(4,6-Dimethyl-2-pyrimidinyl)amino]-4-thiazoleacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1248907-60-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[(4,6-Dimethyl-2-pyrimidinyl)amino]-4-thiazoleacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701187749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis via Condensation of 2-(2-Guanidino-4-oxo-4,5-dihydrothiazol-5-yl)acetic Acid with Dicarbonyl Compounds
One of the prominent approaches involves heterocyclization of a key intermediate, 2-(2-guanidino-4-oxo-4,5-dihydrothiazol-5-yl)acetic acid , with various dicarbonyl compounds such as diketones or acetoacetic ester derivatives. This method was notably described by Abu Shuheil et al., where the process entailed:
Preparation of the intermediate : The compound 2-(2-guanidino-4-oxo-4,5-dihydrothiazol-5-yl)acetic acid was synthesized via refluxing 2-mercaptosuccinic acid with dicyandiamide in glacial acetic acid, yielding a heterocyclic acid with high purity (70% yield, mp 230-232°C).
Heterocyclization step : The intermediate was then reacted with various dicarbonyl compounds (acetylacetone, ethyl acetoacetate, ethyl benzoylacetate, diethyl malonate, ethyl cyanoacetate) in the presence of catalytic acetic acid under reflux conditions for 8–24 hours. This step facilitated the formation of the pyrimidine-thiazole hybrid core with the desired substitution pattern.
Isolation and purification : The products were isolated by filtration, washed, and recrystallized, often yielding high purity compounds with characteristic IR, NMR, and melting points aligning with the target structure.
Specific Synthetic Route for {2-[(4,6-Dimethylpyrimidin-2-yl)amino]-1,3-thiazol-4-yl}acetic Acid
Based on the above general pathway, the specific synthesis of This compound can be outlined as:
Step 1: Formation of the heterocyclic intermediate
React 2-mercaptosuccinic acid with dicyandiamide in acetic acid under reflux to produce 2-(2-guanidino-4-oxo-4,5-dihydrothiazol-5-yl)acetic acid .Step 2: Condensation with a suitable dicarbonyl precursor
Combine the heterocyclic acid with acetylacetone (or other diketones) in the presence of catalytic acetic acid, heating under reflux for 8–24 hours. This promotes cyclization and formation of the pyrimidine ring substituted at the 4,6-positions with methyl groups.Step 3: Purification
The resultant product is filtered, washed, and recrystallized from ethanol or suitable solvents to obtain the target compound with confirmed structure via spectral analysis.
Reaction Conditions and Data
| Parameter | Details |
|---|---|
| Temperature | Reflux at 80–100°C for heterocyclization; initial heterocyclic formation at 230–232°C |
| Solvent | Acetic acid for heterocyclic formation; ethanol or methylene chloride for purification |
| Reaction Time | 8–24 hours for heterocyclization steps |
| Yield | Typically 70–75% for key intermediates and final products |
| Spectroscopic Data | IR: characteristic C=O and C=N stretches; NMR: signals corresponding to methyl, methylene, aromatic, and heterocyclic protons |
Notes on Methodology and Optimization
Choice of Dicarbonyls : The selection of diketones or acetoacetic derivatives influences the substitution pattern and yield. Acetylacetone is most commonly used due to its reactivity and availability.
Reaction Environment : Maintaining an inert atmosphere or controlling moisture can improve yield and purity, especially during heterocyclization.
Purification Techniques : Recrystallization from ethanol or other polar solvents ensures high purity, essential for subsequent biological evaluations.
Stability Considerations : The synthesized compound is stable in solid form and in dilute solutions, but sensitive to light and decarboxylation under certain conditions, necessitating storage in dark, cool environments.
Summary of Key Research Findings
Chemical Reactions Analysis
Types of Reactions
{2-[(4,6-Dimethylpyrimidin-2-yl)amino]-1,3-thiazol-4-yl}acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its reduced forms, potentially altering its functional groups.
Substitution: Nucleophilic substitution reactions are common, where the amino group on the pyrimidine ring can be replaced with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Various nucleophiles like halides, amines, and thiols
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups to the molecule.
Scientific Research Applications
Chemistry
The compound serves as a building block for synthesizing more complex molecules and studying reaction mechanisms. Its structural properties allow chemists to explore various chemical reactions, including oxidation and nucleophilic substitution.
Biology
In biological research, it is investigated as a biochemical probe to study enzyme interactions and cellular processes. The ability of the compound to bind specific molecular targets enables researchers to elucidate biological pathways and mechanisms.
Medicine
The therapeutic potential of {2-[(4,6-Dimethylpyrimidin-2-yl)amino]-1,3-thiazol-4-yl}acetic acid is explored in treating various diseases. Notable biological activities include:
- Anticancer Activity : Demonstrated cytotoxic effects on cancer cell lines such as K562 and HeLa with IC50 values ranging from 8.5 µM to 15.1 µM.
- Antimicrobial Properties : Exhibits significant activity against both Gram-positive and Gram-negative bacteria.
- Anti-inflammatory Effects : Preliminary studies indicate potential in reducing pro-inflammatory mediators in cellular models.
Industry
In industrial applications, the compound is utilized in developing new materials and as a catalyst in various processes. Its structural versatility allows for modifications that enhance performance in specific applications.
Case Studies
Recent studies illustrate the compound's diverse applications:
- Anticancer Research : A study demonstrated its efficacy against various cancer cell lines, paving the way for further exploration in cancer therapeutics.
- Antimicrobial Studies : Research highlighted its effectiveness against multiple bacterial strains, suggesting potential use in antimicrobial therapies.
- Inflammatory Response Modulation : Investigations into its anti-inflammatory properties suggest promising avenues for treating inflammatory diseases.
Mechanism of Action
The mechanism of action of {2-[(4,6-Dimethylpyrimidin-2-yl)amino]-1,3-thiazol-4-yl}acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the specific target and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs and their properties:
*Calculated based on analogous structures.
Structural and Functional Differences
- Pyrimidinylamino vs. Aromatic Substituents: The pyrimidinylamino group in the target compound enables strong hydrogen bonding (N–H⋯N interactions), as observed in its benzothiazole analog, which forms centrosymmetric dimers . In contrast, fluorophenyl or chloropyridinyl substituents (e.g., in ) enhance lipophilicity and may improve membrane permeability but reduce aqueous solubility.
Hydrogen Bonding and Crystal Packing
The pyrimidinylamino group facilitates intermolecular N–H⋯N bonds, as seen in N-(4,6-dimethylpyrimidin-2-yl)-1,3-benzothiazol-2-amine, which forms cyclic dimers (graph set R₂²(8)) . Similar behavior is expected in the target compound, influencing its crystallinity and stability. Fluorophenyl or sulfone-containing analogs (e.g., ) rely on weaker interactions (C–H⋯O/F), leading to less predictable packing arrangements.
Biological Activity
{2-[(4,6-Dimethylpyrimidin-2-yl)amino]-1,3-thiazol-4-yl}acetic acid is a complex organic compound that has attracted significant attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This compound features a unique structural arrangement that includes a thiazole ring, a pyrimidine ring, and an acetic acid moiety, which contribute to its potential therapeutic applications.
The molecular formula of this compound is C11H12N4O2S, with a molecular weight of 292.36 g/mol. Its structure allows for various chemical reactions, including oxidation, reduction, and nucleophilic substitution, which can be utilized in synthesizing derivatives with enhanced biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The thiazole and pyrimidine rings facilitate binding to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects depending on the target involved.
Biological Activities
Recent studies have highlighted several biological activities associated with this compound:
- Anticancer Activity : The compound has shown promising results in inhibiting the growth of various cancer cell lines. For instance, it demonstrated cytotoxic effects on K562 (IC50 values ranging from 8.5 µM to 14.9 µM) and HeLa cells (IC50 values from 8.9 µM to 15.1 µM), indicating potential as an anticancer agent .
- Antimicrobial Properties : Research indicates that derivatives of thiazole compounds exhibit significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The compound's structure appears to enhance its efficacy against microbial strains .
- Anti-inflammatory Effects : Preliminary studies suggest that this compound may possess anti-inflammatory properties by reducing pro-inflammatory mediators in cellular models .
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds or derivatives:
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed to prepare {2-[(4,6-Dimethylpyrimidin-2-yl)amino]-1,3-thiazol-4-yl}acetic acid and its intermediates?
- Methodology : The compound can be synthesized via condensation reactions. For example, 2-hydrazino-4,6-dimethylpyrimidine derivatives are condensed with acetylacetone or similar β-diketones in ethanol under reflux, followed by acid-catalyzed rearrangement (e.g., acetic acid or HCl). Key intermediates like 5-hydroxy-3-methyl-1-(4,6-dimethylpyrimidin-2-yl)pyrazol-4-yl-1,3-butanedione are formed, which can react with aryl/heteroaryl hydrazines to yield final products .
- Optimization : Reaction temperature (e.g., 473 K for cyclization) and solvent choice (ethanol, acetic acid) are critical for yield and purity. Recrystallization from ethanol is a standard purification step .
Q. How is the purity and structural identity of the compound verified?
- Methodology :
- NMR Spectroscopy : and NMR are used to confirm substituent positions and hydrogen environments. For example, aromatic protons in the pyrimidine and thiazole rings appear as distinct singlets or doublets in DMSO- .
- HPLC : Purity assessment (≥95%) is achieved using reverse-phase chromatography with UV detection .
- Melting Point Analysis : Sharp melting points (e.g., 513 K) indicate high crystallinity and purity .
Q. What are the standard crystallographic techniques for resolving the compound’s structure?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) is employed. Data collection is performed using Mo-Kα radiation, and structures are solved via direct methods (e.g., SHELXS) and refined with SHELXL. Hydrogen bonding networks are analyzed using ORTEP-III for visualization .
- Handling Challenges : Omission of poorly agreeing reflections (e.g., (-1 2 3), (0 1 2)) during refinement improves R-factors .
Advanced Research Questions
Q. How can intermolecular interactions in the crystal lattice inform design of derivatives with enhanced stability?
- Methodology : Hydrogen-bonding patterns are analyzed using graph set notation (e.g., dimers). For example, the amino group forms N–H⋯N bonds with adjacent pyrimidine rings, creating centrosymmetric dimers. Computational tools like Mercury or CrystalExplorer quantify interaction energies, guiding substitutions to modulate packing efficiency .
Q. How do conflicting spectral and crystallographic data arise, and how are they resolved?
- Case Study : Discrepancies between NMR (solution-state) and SC-XRD (solid-state) data may arise from dynamic effects (e.g., tautomerism). For instance, thiazole ring proton shifts in solution may differ from static crystal positions.
- Resolution : Multi-technique validation (e.g., IR for functional groups, DFT calculations to model tautomers) reconciles data. Refinement protocols in SHELXL allow anisotropic displacement parameters to account for thermal motion .
Q. What strategies mitigate byproduct formation during derivatization of the acetic acid moiety?
- Methodology :
- Controlled Functionalization : Use of protecting groups (e.g., tert-butyl esters) for the acetic acid prevents unwanted side reactions during amide coupling .
- Catalytic Optimization : Triethylamine or sodium acetate in ethanol/AcOH mixtures minimizes hydrolysis or over-acylation .
- Analytical Monitoring : LC-MS tracks reaction progress, enabling early detection of impurities like unreacted hydrazines or dimeric byproducts .
Q. How can computational modeling predict biological activity of derivatives?
- Methodology :
- Docking Studies : Molecular docking (AutoDock, Glide) evaluates binding affinity to target enzymes (e.g., kinases or antimicrobial targets). The pyrimidine-thiazole scaffold’s planarity is optimized for active-site interactions .
- QSAR Models : Regression analysis links substituent electronic parameters (Hammett constants) to activity trends, guiding synthesis of analogs with improved potency .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
